molecular formula C27H26ClN3O3S B2690936 N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide CAS No. 370844-25-0

N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B2690936
CAS No.: 370844-25-0
M. Wt: 508.03
InChI Key: DIMJDOLONFFQCO-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide features a hexahydroquinolinone core fused with a 2-ethoxyphenyl substituent at position 4 and a cyano group at position 2. The sulfanyl (-S-) bridge connects the heterocycle to an acetamide moiety, which is further substituted with a 3-chloro-2-methylphenyl group.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[3-cyano-4-(2-ethoxyphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26ClN3O3S/c1-3-34-23-13-5-4-8-17(23)25-18(14-29)27(31-21-11-7-12-22(32)26(21)25)35-15-24(33)30-20-10-6-9-19(28)16(20)2/h4-6,8-10,13,25,31H,3,7,11-12,15H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIMJDOLONFFQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=C(C(=CC=C4)Cl)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C27H26ClN3O3SC_{27}H_{26}ClN_{3}O_{3}S with a molecular weight of approximately 508.0 g/mol. The structure includes a quinoline core known for diverse biological activities, which may contribute to its pharmacological potential.

PropertyValue
Molecular FormulaC27H26ClN3O3S
Molecular Weight508.0 g/mol
IUPAC NameThis compound
PurityTypically >95%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core followed by the introduction of cyano and ethoxyphenyl groups. The final step involves attaching the acetamide group through a sulfanyl linkage.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example:

  • Antileishmanial Activity : The compound has shown effectiveness against Leishmania donovani and Leishmania infantum in vitro. The effective concentration (EC50) values indicate its potential as an antileishmanial agent.
    CompoundEC50 (µM) L. donovaniEC50 (µM) L. infantum
    N-(3-chloro...acetamide1.0 ± 0.31.7 ± 0.3
  • Antitrypanosomal Activity : It also exhibits activity against Trypanosoma brucei, with EC50 values suggesting potential for further development as an antitrypanosomal drug.
    CompoundEC50 (µM) T. brucei
    N-(3-chloro...acetamide0.95 ± 0.05

Cytotoxicity

The cytotoxic effects of this compound have been evaluated using the HepG2 cell line (human liver cancer cells). The compound demonstrated a CC50 (cytotoxic concentration for 50% cell viability) greater than 100 µM, indicating relatively low toxicity at higher concentrations compared to other tested compounds.

The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors integral to microbial survival and proliferation. The quinoline core may facilitate binding to these targets while the functional groups modulate activity and selectivity.

Case Studies

A recent study focused on the structure–activity relationship (SAR) of related compounds revealed that modifications in the structure significantly affect biological activity and solubility profiles. The introduction of various substituents at specific positions on the quinoline ring can enhance or diminish antimicrobial efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocyclic Variations

Triazole-Based Analogs
  • Example: N-(3-Chloro-2-methylphenyl)-2-({4-(4-ethoxyphenyl)-5-[4-(2-methyl-2-propanyl)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide () Structural Differences: Replaces the hexahydroquinolinone core with a triazole ring. The 4-ethoxyphenyl and tert-butyl substituents may increase steric bulk, affecting binding pocket accessibility .
Thiazolidinone-Based Analogs
  • Example: 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide () Structural Differences: Features a rhodanine-thiazolidinone core instead of hexahydroquinolinone. Functional Impact: The thioxo and benzylidene groups enable π-π stacking and redox activity, which are absent in the target compound.

Substituent Modifications

Aromatic Ring Substitutions
  • Trifluoromethyl vs. Ethoxy: 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide () replaces the ethoxyphenyl group with a trifluoromethylphenyl moiety. Ethoxy groups contribute to lipophilicity and moderate metabolic stability .
Amino Group Introduction
  • Example: 2-[[4-amino-5-(3-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide () Structural Difference: An amino group on the triazole ring. Impact: Enhances hydrogen-bonding capacity, which could improve target engagement but increase susceptibility to oxidative metabolism .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Triazole Analog () Trifluoromethyl Analog ()
Molecular Weight ~520 g/mol (estimated) ~530 g/mol ~550 g/mol
LogP ~3.5 (moderately lipophilic due to ethoxy and chloro groups) ~4.0 (higher lipophilicity from tert-butyl group) ~3.8 (CF₃ increases polarity slightly)
Solubility Low in water; soluble in DMSO Similar to target compound Reduced due to CF₃ group
Metabolic Stability Moderate (ethoxy group prone to demethylation) Low (tert-butyl resists metabolism) High (CF₃ group resists oxidation)

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